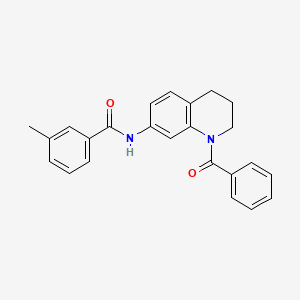![molecular formula C15H18N4O3S B6567044 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 921821-56-9](/img/structure/B6567044.png)
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is an organosulfur compound characterized by the presence of a sulfanyl (or thiol) group bonded to an imidazole ring. This compound's unique structural makeup positions it as a significant entity in various scientific fields due to its potential pharmacological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide generally involves multi-step procedures:
Step 1 Imidazole Derivative Formation: : Starting with 5-hydroxymethyl-1H-imidazole, which is treated with chlorocarbonyl methylamine to introduce the carbamoylmethyl group.
Step 2 Introduction of Sulfanyl Group: : This imidazole derivative undergoes thiolation, adding a sulfanyl group to the imidazole ring.
Step 3 Amide Bond Formation: : The thiolated imidazole derivative reacts with 3-methylphenylacetyl chloride, leading to the formation of the desired acetamide compound.
Typical reaction conditions involve controlled temperatures, solvents such as dimethyl sulfoxide (DMSO), and catalysts to optimize yield and purity.
Industrial Production Methods
On an industrial scale, continuous flow chemistry may be employed to streamline the synthesis, improving efficiency and scalability. Reactor setups allow for precise control over reaction parameters, ensuring consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the sulfanyl group, forming sulfoxides or sulfones under specific conditions.
Reduction: : Reduction reactions might reduce the carbonyl groups or modify the imidazole ring.
Substitution: : Nucleophilic substitution reactions can introduce various substituents at the amide or imidazole groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: : Alkyl halides, amines, thiols.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced imidazole derivatives, amine derivatives.
Substitution: : Varied imidazole derivatives with different substituents, modified amides.
Scientific Research Applications
This compound shows a broad spectrum of applications due to its unique chemical properties:
Chemistry: : Useful as a precursor for synthesizing more complex organic compounds, especially those containing sulfur.
Biology: : Potential role in biochemical assays due to its functional groups, which can interact with various biological molecules.
Medicine: : Investigated for potential pharmacological activities, such as antimicrobial and anticancer properties.
Industry: : Used in the development of advanced materials and as a functional additive in various industrial processes.
Mechanism of Action
Pharmacological Actions
The mechanism by which 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide exerts its biological effects typically involves its interaction with specific molecular targets:
Binding to Enzymes: : The compound can inhibit certain enzymes by binding to their active sites, altering their activity.
Molecular Pathways: : Can modulate signaling pathways in cells, influencing processes such as cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
This compound is unique compared to similar structures due to the specific positioning of its functional groups, which impart distinct chemical and biological properties.
Similar Compounds
2-{[1-(carbamoylmethyl)-1H-imidazol-2-yl]sulfanyl}acetamide: : Lacks the hydroxymethyl group.
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}acetic acid: : Contains a thio group instead of a sulfanyl group.
N-(3-methylphenyl)acetamide: : Lacks the imidazole and sulfanyl groups, demonstrating fewer functional interactions.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-3-2-4-11(5-10)18-14(22)9-23-15-17-6-12(8-20)19(15)7-13(16)21/h2-6,20H,7-9H2,1H3,(H2,16,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZLQOXFXJRHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6566966.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B6566975.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B6566980.png)
![3-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6566982.png)

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide](/img/structure/B6567008.png)
![N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide](/img/structure/B6567012.png)
![N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide](/img/structure/B6567017.png)
![N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6567030.png)
![2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6567037.png)
![2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6567050.png)
![2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6567065.png)
![4-chloro-N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6567068.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6567079.png)
